molecular formula C15H13NO B1664673 4-(Isoindolin-2-yl)benzaldehyde CAS No. 109437-62-9

4-(Isoindolin-2-yl)benzaldehyde

Cat. No.: B1664673
CAS No.: 109437-62-9
M. Wt: 223.27 g/mol
InChI Key: GSAVXYHVHQTGEA-UHFFFAOYSA-N
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Description

4-(Isoindolin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoindolin-2-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with potassium carbonate in N,N-dimethylformamide at room temperature, followed by the addition of 2-(3-bromopropyl)isoindole-1,3-dione . This reaction proceeds efficiently under mild conditions, yielding the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isoindolin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid.

    Reduction: 4-(1,3-dihydro-2H-isoindol-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Isoindolin-2-yl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzaldehyde
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid

Uniqueness

4-(Isoindolin-2-yl)benzaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAVXYHVHQTGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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